N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a benzodioxin ring, a pyrimidine ring, and a hydrazide linkage. The structural complexity and the presence of multiple functional groups make this compound of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide typically involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Synthesis of the Pyrimidine Derivative: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Hydrazide Formation: The hydrazide linkage is formed by reacting an acyl chloride with hydrazine hydrate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazide linkage, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has potential applications as a biochemical probe. Its ability to interact with various biological targets makes it useful for studying enzyme mechanisms and cellular pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The benzodioxin moiety can interact with aromatic amino acids in proteins, while the pyrimidine ring can bind to nucleotide-binding sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin moiety but lacks the pyrimidine and hydrazide functionalities.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: This compound also contains the benzodioxin ring but differs in the presence of an ethanone group instead of the pyrimidine and hydrazide groups.
Uniqueness
The uniqueness of N’-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C18H20N4O3S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H20N4O3S/c1-11-8-12(2)20-18(19-11)26-10-17(23)22-21-13(3)14-4-5-15-16(9-14)25-7-6-24-15/h4-5,8-9H,6-7,10H2,1-3H3,(H,22,23)/b21-13+ |
InChI Key |
YSWYHCDZIADJJV-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC(=O)N/N=C(\C)/C2=CC3=C(C=C2)OCCO3)C |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=C(C)C2=CC3=C(C=C2)OCCO3)C |
Origin of Product |
United States |
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